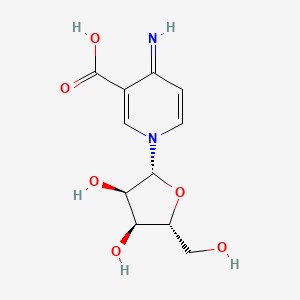
Clitidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clitidine is a pyridine nucleoside comprising 4-imino-1,4-dihydro-3-pyridinecarboxylic acid as the nucleobase having the beta-ribofuranosyl moiety attached at position 1. A toxin produced by poisonous mushrooms. It has a role as a toxin and a fungal metabolite. It is a pyridine nucleoside, an imine and a pyridinemonocarboxylic acid. It derives from a D-ribosylnicotinic acid.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that clitidine exhibits significant anticancer properties. In a structure-based drug repurposing approach targeting Histone Deacetylase 7 (HDAC7), this compound was identified as a promising candidate with a G-Score of -8.73, indicating strong binding affinity to the target protein .
Table 1: Binding Affinities of Compounds Targeting HDAC7
| Compound | G-Score (kcal/mol) |
|---|---|
| This compound | -8.73 |
| (S)-Ibotenic acid | -8.60 |
| Pyroglutamylcitrulline | -8.91 |
| Trichostatin A | -8.41 |
This binding affinity suggests that this compound may inhibit HDAC7, which is implicated in various cancers, thereby highlighting its potential as an anticancer agent .
Antimicrobial Properties
This compound has also been studied for its antimicrobial effects. Extracts from Clitocybe acromelalga, from which this compound is derived, have shown promising results against various pathogens . This property could be leveraged in developing new antimicrobial therapies.
Detection in Poisoning Cases
This compound's role as a toxic compound has been recognized in cases of mushroom poisoning. Analytical methods such as hydrophilic interaction liquid chromatography-tandem mass spectrometry have been developed to quantify this compound levels in samples from Paralepistopsis acromelalga, a poisonous mushroom associated with toxicity .
Table 2: Analytical Methods for this compound Detection
| Method | Application |
|---|---|
| Hydrophilic Interaction Liquid Chromatography | Quantification in poisoning cases |
| High-Performance Liquid Chromatography | Recovery analysis |
These methods are crucial for diagnosing and managing cases of mushroom poisoning, providing healthcare professionals with the tools needed to identify this compound as a causative agent.
Case Study: Mushroom Poisoning
In a documented case involving Paralepistopsis acromelalga, a patient presented with symptoms consistent with mushroom poisoning. Following ingestion, this compound was detected using advanced chromatographic techniques, confirming its role in the toxicity observed . This case underscores the importance of accurate detection methods in clinical toxicology.
Research Study on Anticancer Properties
A study aimed at evaluating the anticancer properties of this compound involved molecular dynamics simulations and cell viability assays. The results indicated that this compound not only binds effectively to HDAC7 but also demonstrates cytotoxic effects on cancer cell lines, suggesting its potential as a therapeutic agent .
Propiedades
Número CAS |
63592-84-7 |
|---|---|
Fórmula molecular |
C11H14N2O6 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O6/c12-6-1-2-13(3-5(6)11(17)18)10-9(16)8(15)7(4-14)19-10/h1-3,7-10,12,14-16H,4H2,(H,17,18)/t7-,8-,9-,10-/m1/s1 |
Clave InChI |
FYEBWHCXONMZDU-ZYUZMQFOSA-N |
SMILES |
C1=CN(C=C(C1=N)C(=O)O)C2C(C(C(O2)CO)O)O |
SMILES isomérico |
C1=CN(C=C(C1=N)C(=O)O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
C1=CN(C=C(C1=N)C(=O)O)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















